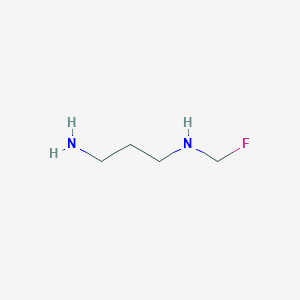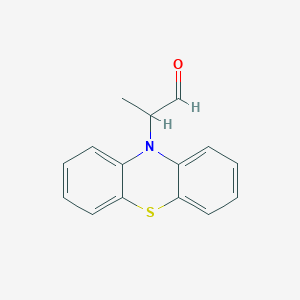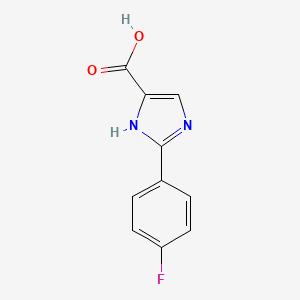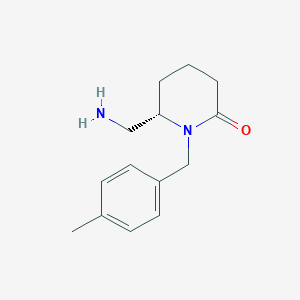
(S)-6-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one is a chiral compound with a piperidinone core structure It is characterized by the presence of an aminomethyl group and a 4-methylbenzyl group attached to the piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one typically involves the following steps:
Formation of the Piperidinone Core: The piperidinone core can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Attachment of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be attached via a nucleophilic substitution reaction, where a suitable leaving group on the piperidinone ring is replaced by the 4-methylbenzyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(S)-6-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the piperidinone ring to a piperidine ring.
Substitution: The aminomethyl and 4-methylbenzyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce piperidine derivatives.
Scientific Research Applications
(S)-6-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of neurology and psychiatry.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-6-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and 4-methylbenzyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The piperidinone core structure provides a scaffold that can be modified to enhance selectivity and potency.
Comparison with Similar Compounds
(S)-6-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one can be compared with other similar compounds, such as:
®-6-(Aminomethyl)-1-(4-methylbenzyl)piperidin-2-one: The enantiomer of the compound, which may exhibit different biological activities and properties.
6-(Aminomethyl)-1-benzylpiperidin-2-one: A compound lacking the 4-methyl group, which may affect its binding affinity and selectivity.
6-(Aminomethyl)-1-(4-chlorobenzyl)piperidin-2-one: A compound with a chloro substituent instead of a methyl group, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(6S)-6-(aminomethyl)-1-[(4-methylphenyl)methyl]piperidin-2-one |
InChI |
InChI=1S/C14H20N2O/c1-11-5-7-12(8-6-11)10-16-13(9-15)3-2-4-14(16)17/h5-8,13H,2-4,9-10,15H2,1H3/t13-/m0/s1 |
InChI Key |
PCRWMHBXDATERX-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2[C@@H](CCCC2=O)CN |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(CCCC2=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


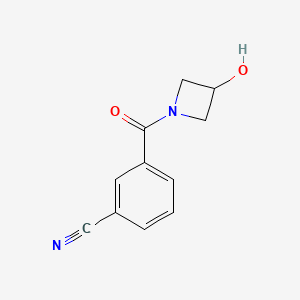
![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13341028.png)
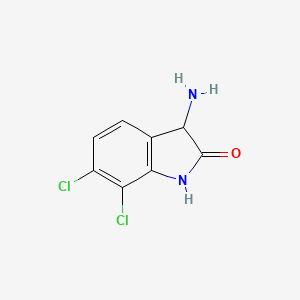
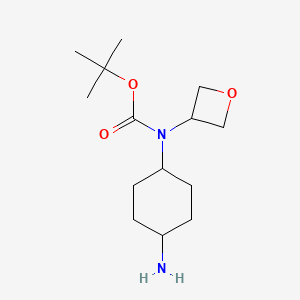
![1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13341046.png)
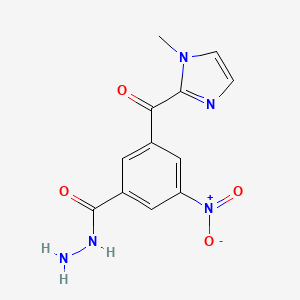
![Ethyl 6-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepine-2-carboxylate](/img/structure/B13341050.png)

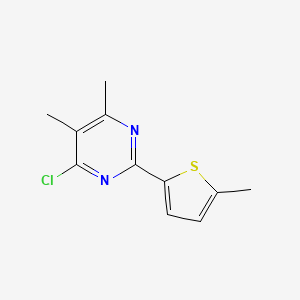
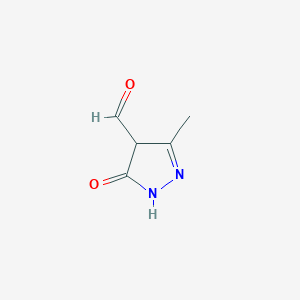
![3-Bromo-6-butyl-2-methyl-5,6-dihydro-7H-imidazo[1,5-a]imidazol-7-one](/img/structure/B13341067.png)
